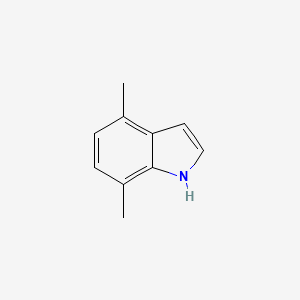

4,7-dimethyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEVPNVDMCDPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475558 | |

| Record name | 4,7-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5621-17-0 | |

| Record name | 4,7-Dimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5621-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,7-dimethyl-1H-indole: Pathways, Protocols, and Mechanistic Insights

Abstract

The 4,7-dimethyl-1H-indole scaffold is a key heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. Its unique substitution pattern influences its physicochemical properties and biological activity, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the venerable Fischer indole synthesis. We delve into the mechanistic underpinnings of these reactions, providing detailed, step-by-step experimental protocols and characterization data to enable the practical application of these methodologies in a laboratory setting. Furthermore, we explore modern catalytic approaches for indole synthesis, offering a comparative perspective for the discerning chemist.

Introduction: The Significance of the this compound Core

The indole ring system is a ubiquitous and privileged structure in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its versatile structure allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The strategic placement of methyl groups at the 4 and 7 positions of the indole nucleus, as seen in this compound, imparts specific steric and electronic properties that can modulate biological activity and pharmacokinetic profiles.

Derivatives of this compound have been investigated for their potential in various therapeutic areas. For instance, compounds bearing the 2,3-dimethyl-1H-indole scaffold have demonstrated cytotoxic effects against a range of cancer cell lines.[4] The insights gained from studying the synthesis and biological activity of this compound and its analogues are crucial for the rational design of novel therapeutic agents. This guide aims to equip researchers with the foundational knowledge and practical protocols necessary to synthesize this important molecule and explore its potential in drug discovery.

Classical Synthesis Pathways: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and reliable methods for constructing the indole nucleus.[1][6] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and an aldehyde or ketone.[6][7]

Causality Behind Experimental Choices in the Fischer Indole Synthesis

The success of the Fischer indole synthesis is contingent on several key experimental parameters. The choice of acid catalyst is critical; both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[1] The acid facilitates the tautomerization of the hydrazone to the enehydrazine intermediate and catalyzes the subsequent[7][7]-sigmatropic rearrangement, which is the key bond-forming step. The reaction temperature is also a crucial factor, with higher temperatures often required to drive the cyclization and elimination of ammonia. The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate and yield.

Self-Validating System: The Mechanism of the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-established sequence of chemical transformations that provides a self-validating framework for the reaction.[1]

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of 2,5-dimethylphenylhydrazine with an aldehyde (in this case, acetaldehyde, which can be generated in situ or used as a precursor) to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its enehydrazine isomer.

-

[7][7]-Sigmatropic Rearrangement: This is the crucial, irreversible step where a new C-C bond is formed, leading to a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.

-

Elimination of Ammonia: The resulting aminal intermediate eliminates a molecule of ammonia under acidic conditions to yield the final aromatic indole product.

Diagram: Fischer Indole Synthesis Mechanism

Caption: Mechanism of the Fischer Indole Synthesis.

Detailed Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol is adapted from established procedures for Fischer indole syntheses and is tailored for the preparation of this compound.

Materials:

-

2,5-Dimethylphenylhydrazine hydrochloride

-

Acetaldehyde (or a suitable precursor like paraldehyde)

-

Glacial Acetic Acid

-

Zinc Chloride (anhydrous)

-

Hydrochloric Acid (concentrated)

-

Ethanol (95%)

-

Dichloromethane

-

Sodium Sulfate (anhydrous)

-

Silica Gel for column chromatography

-

Petroleum Ether

-

Ethyl Acetate

Procedure:

Step 1: Formation of the Hydrazone (in situ)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dimethylphenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.

-

Add acetaldehyde (1.1 equivalents) dropwise to the stirred suspension.

-

Heat the mixture to reflux for 1-2 hours. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization to this compound

-

To the reaction mixture containing the hydrazone, add anhydrous zinc chloride (2-3 equivalents) portion-wise. Caution: The addition may be exothermic.

-

Continue to heat the mixture at reflux for an additional 2-4 hours. Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a solid.

Characterization:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃, 500 MHz): δ 7.80 (s, 1H, NH), 7.19 (d, J = 8.1 Hz, 1H), 7.09 (t, J = 7.6 Hz, 1H), 6.93 (d, J = 0.8 Hz, 1H), 6.87 (d, J = 7.1 Hz, 1H), 2.78 (s, 3H, Ar-CH₃), 2.56 (d, J = 0.9 Hz, 3H, Ar-CH₃).[8]

-

¹³C NMR (CDCl₃, 125 MHz): δ 136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15, 13.19.[8]

-

CAS Number: 5621-17-0[9]

Alternative and Modern Synthetic Approaches

While the Fischer synthesis is a workhorse, other methods offer alternative routes to the indole core, some with milder conditions or different substrate scopes.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline in the presence of an acid catalyst.[10] Although historically significant, this method often requires harsh conditions and can lead to mixtures of products, making it less commonly used for the synthesis of specifically substituted indoles like this compound.[10]

Diagram: Bischler-Möhlau Indole Synthesis Workflow

Caption: General workflow for the Bischler-Möhlau indole synthesis.

Modern Palladium-Catalyzed Methods

In recent decades, transition-metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including indoles. Palladium-catalyzed methods, in particular, offer mild reaction conditions and broad functional group tolerance.

-

Larock Indole Synthesis: This powerful method involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne.[4] For the synthesis of this compound, this would require a suitably substituted o-iodo or o-bromo-2,5-dimethylaniline and a two-carbon alkyne synthon.

-

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation.[11] A strategy for synthesizing this compound using this methodology could involve the intramolecular cyclization of a suitably functionalized aniline derivative.

These modern methods, while often requiring more complex starting materials and catalysts, can provide access to a wider range of substituted indoles under milder conditions than classical methods.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

| Synthesis Pathway | Starting Materials | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Indole Synthesis | 2,5-Dimethylphenylhydrazine, Acetaldehyde | Acid catalyst (e.g., ZnCl₂, PPA) | High temperature | Readily available starting materials, robust and well-established.[1][6] | Harsh conditions, potential for side reactions. |

| Bischler-Möhlau Synthesis | 2,5-Dimethylaniline, α-haloketone | Acid catalyst | High temperature | Utilizes anilines directly. | Often requires harsh conditions, can give mixtures of products.[10] |

| Larock Indole Synthesis | o-halo-2,5-dimethylaniline, Alkyne | Palladium catalyst, Ligand, Base | Mild to moderate temperature | High functional group tolerance, good yields.[4] | Requires synthesis of specific precursors, catalyst cost. |

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several pathways, with the Fischer indole synthesis remaining a highly practical and accessible method. The detailed protocol provided in this guide offers a reliable starting point for its laboratory-scale preparation. As the field of medicinal chemistry continues to evolve, the demand for efficient and versatile methods for the synthesis of substituted indoles will undoubtedly grow. Modern catalytic approaches, such as the Larock and Buchwald-Hartwig reactions, offer exciting opportunities for the development of novel analogues of this compound with potentially enhanced therapeutic properties. Further research into greener and more atom-economical synthetic routes will also be a key area of focus in the future.

References

- Kumar, A., et al. (2024). Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. Journal of Pharmaceutical Sciences and Research, 16(4), 12-23.

- Wikipedia. (2023). Fischer indole synthesis.

- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.

- Alfa Chemistry. Fischer Indole Synthesis.

- Wikipedia. (2023). Bischler–Möhlau indole synthesis.

- CookeChem. This compound, 95+%, 5621-17-0.

- NIST. (2021). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.

- Ibrahim, M. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2879.

- Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181.

- MDPI. (2018). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 23(1), 134.

- The Royal Society of Chemistry. (2017).

- SciSpace. (2003). Fischer indole synthesis in the absence of a solvent.

- ChemSynthesis. This compound-5,6-diol.

- Bentham Science. (2019).

- Chemistry LibreTexts. (2023).

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 5. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. This compound [webbook.nist.gov]

- 10. rsc.org [rsc.org]

- 11. Indole synthesis [organic-chemistry.org]

Fischer indole synthesis of 4,7-dimethyl-1H-indole

An In-depth Technical Guide to the Fischer Indole Synthesis of 4,7-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural basis for a vast array of biologically active compounds.[1][2][3] The Fischer indole synthesis, a robust and versatile reaction discovered in 1883, remains one of the most fundamental and widely employed methods for constructing this privileged heterocycle.[4][5] This guide provides a comprehensive technical overview of the Fischer indole synthesis, specifically focusing on the preparation of this compound. We will dissect the reaction mechanism, present a detailed experimental protocol, and explore the critical parameters that govern the success of the synthesis. This document is intended to serve as a practical resource for researchers engaged in organic synthesis and drug development, offering field-proven insights into the causality behind experimental choices to ensure reproducible and efficient outcomes.

The Strategic Importance of the Indole Nucleus

The indole ring system is a prevalent motif in pharmaceuticals, agrochemicals, and natural products.[6] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with various biological targets.[2] Notable examples range from the neurotransmitter serotonin to anti-migraine drugs of the triptan class and anti-cancer alkaloids like vincristine.[1][4] The target molecule of this guide, this compound, is a valuable building block in organic synthesis, with its substitution pattern offering unique steric and electronic properties for further functionalization in drug discovery programs.[7]

Mechanistic Dissection of the Fischer Indole Synthesis

The Fischer indole synthesis transforms a (substituted) phenylhydrazine and an aldehyde or ketone into an indole under acidic conditions.[4][8] The reaction proceeds through a series of well-defined steps, each critical for the formation of the final aromatic heterocycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

The key stages are:

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate.[6]

-

Tautomerization: The phenylhydrazone undergoes tautomerization to the more reactive enamine (or 'ene-hydrazine') form.[4][6] This step is crucial as it sets the stage for the key bond-forming event.

-

[6][6]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement (an aza-Cope rearrangement).[5][9] This is the irreversible, rate-determining step where the critical C-C bond is formed and the N-N bond is cleaved.[5]

-

Cyclization & Aromatization: The resulting diimine intermediate loses a proton to regain aromaticity in the six-membered ring. Subsequent intramolecular attack of the amine onto the imine forms a cyclic aminal.[4][6]

-

Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[4][6][8]

Caption: Figure 1: Reaction Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from (2,5-dimethylphenyl)hydrazine hydrochloride and pyruvic acid. The reaction is performed in a one-pot fashion where the intermediate hydrazone is formed in situ and subsequently cyclized and decarboxylated at high temperature using polyphosphoric acid (PPA) as both the catalyst and solvent.

Reagent and Materials Data

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| (2,5-Dimethylphenyl)hydrazine HCl | C₈H₁₃ClN₂ | 172.66 | 8.63 g | 50.0 | Starting Material |

| Pyruvic Acid | C₃H₄O₃ | 88.06 | 4.84 g (3.9 mL) | 55.0 | Starting Material |

| Polyphosphoric Acid (PPA) | (HPO₃)n | ~ | 90 g | - | Catalyst & Solvent |

| Toluene | C₇H₈ | 92.14 | ~ | - | Extraction Solvent |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | ~ | - | Neutralizing Agent |

| Brine | NaCl | 58.44 | ~ | - | Washing Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~ | - | Drying Agent |

Step-by-Step Synthesis Workflow

Safety Precaution: This procedure involves strong acids and heating to high temperatures. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

-

Reaction Setup: Place 90 g of polyphosphoric acid into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

-

Reagent Addition: Begin stirring the PPA and add 8.63 g (50.0 mmol) of (2,5-dimethylphenyl)hydrazine hydrochloride to the flask. Follow this with the slow, dropwise addition of 4.84 g (55.0 mmol) of pyruvic acid. The addition should be controlled to keep the internal temperature below 40°C.

-

Indolization Reaction: After the addition is complete, heat the reaction mixture with an oil bath. Raise the internal temperature to 130-135°C and maintain it for 1 hour. During this period, vigorous gas evolution (CO₂ from decarboxylation) will be observed.

-

Reaction Quenching: After 1 hour, remove the heat source and allow the mixture to cool to approximately 80°C. Carefully and slowly pour the viscous reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.

-

Neutralization and Extraction: Once the ice has melted, carefully neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Caption: Figure 2: Experimental Workflow for Synthesis.

Causality and Process Optimization

The success of the Fischer indole synthesis is highly dependent on carefully controlled parameters. The choices made at each step are grounded in chemical principles designed to maximize yield and purity.

-

Choice of Reactants: (2,5-Dimethylphenyl)hydrazine is selected because its dimethyl substitution pattern directly translates to the 4- and 7-positions of the final indole product. Pyruvic acid is an excellent choice for the carbonyl component as it leads to an indole-2-carboxylic acid intermediate that readily decarboxylates under the strong acidic and high-temperature conditions, providing direct access to the C2-unsubstituted indole.[6][10]

-

Catalyst Selection: A wide range of Brønsted and Lewis acids can catalyze this reaction.[4][5][11] Polyphosphoric acid (PPA) is particularly effective for this synthesis because it acts as a powerful dehydrating agent, driving the initial hydrazone formation, and its high viscosity and boiling point provide a suitable medium for the high temperatures required for both the[6][6]-sigmatropic rearrangement and the subsequent decarboxylation.[6]

-

Temperature Control: The[6][6]-sigmatropic rearrangement step is thermally demanding. The temperature must be high enough to overcome the activation energy barrier but controlled to prevent side reactions and decomposition, making the 130-135°C range an optimal window.

-

Workup Procedure: Quenching the reaction on ice serves to both dilute the highly corrosive PPA and dissipate the heat of neutralization. Using a weak base like sodium bicarbonate is crucial to avoid potential hydrolysis or degradation of the indole product that could occur with stronger bases.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Data | Source |

| Chemical Formula | C₁₀H₁₁N | [7][12] |

| Molecular Weight | 145.20 g/mol | [7][12] |

| CAS Number | 5621-17-0 | [7][12] |

| Appearance | Colorless to pale yellow liquid or solid | [7] |

| Solubility | Soluble in organic solvents, limited in water | [7] |

Spectroscopic Analysis:

-

¹H NMR: Expected signals would include a broad singlet for the N-H proton, distinct singlets for the two methyl groups, and signals in the aromatic region corresponding to the protons on the benzene and pyrrole rings.

-

¹³C NMR: Ten distinct carbon signals are expected, confirming the molecular structure.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 145.20.

Conclusion

The Fischer indole synthesis is a time-tested and highly effective method for the construction of the indole nucleus. By selecting the appropriate substituted phenylhydrazine and carbonyl precursors, complex indole derivatives like this compound can be synthesized efficiently. This guide has provided a detailed mechanistic framework and a practical, field-tested protocol. A thorough understanding of the underlying causality—from catalyst choice to temperature control—empowers the research scientist to optimize this powerful reaction for applications in drug discovery and materials science, where the indole scaffold continues to be of paramount importance.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]

-

Pourmousavi, S. A., & Mahdavi, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. E-Journal of Chemistry. [Link]

-

NIST. This compound. [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

Sciencemadness Discussion Board. Indole. [Link]

-

Royal Society of Chemistry. Recent advances in the application of indoles in multicomponent reactions. [Link]

-

Sciencemadness Discussion Board. Indole Synthesis. [Link]

Sources

- 1. Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine | Blog | Biosynth [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS 5621-17-0: this compound | CymitQuimica [cymitquimica.com]

- 8. testbook.com [testbook.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Sciencemadness Discussion Board - Indole - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. This compound [webbook.nist.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,7-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,7-dimethyl-1H-indole. As a crucial scaffold in numerous pharmaceuticals and biologically active compounds, a thorough understanding of its spectral characteristics is paramount for unambiguous structure elucidation, purity assessment, and the study of its interactions in complex chemical and biological systems. This document moves beyond a simple recitation of spectral data, offering insights into the causal relationships between the molecular structure and the observed NMR parameters.

Introduction

This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₀H₁₁N.[1] It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with methyl groups substituted at positions 4 and 7. The unique electronic environment of the indole ring system, coupled with the influence of the methyl substituents, gives rise to a distinct and interpretable NMR fingerprint. This guide will dissect the ¹H and ¹³C NMR spectra, providing a rationale for the chemical shifts, coupling patterns, and signal assignments.

Molecular Structure and Numbering

A clear understanding of the standard IUPAC numbering for the indole ring is essential for accurate spectral assignment. The following diagram illustrates the structure and numbering of this compound.

Figure 1. Molecular structure and IUPAC numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals from the indole ring protons, the N-H proton, and the two methyl groups. The chemical shifts are influenced by the aromaticity of the ring system and the electron-donating nature of the methyl groups.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| N1-H | 8.0 - 8.5 | Broad Singlet | - | The N-H proton of indoles is typically deshielded and often appears as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |

| H2 | 7.0 - 7.2 | Triplet | ~2.5-3.0 | This proton is part of the five-membered pyrrole ring and will show coupling to H3. |

| H3 | 6.4 - 6.6 | Triplet | ~2.5-3.0 | Coupled to H2, this proton is typically found in the more upfield region of the aromatic protons. |

| H5 | 6.8 - 7.0 | Doublet | ~7.0-8.0 | This proton is on the benzene ring and is ortho to H6. The electron-donating methyl group at C4 will have a minor shielding effect. |

| H6 | 6.8 - 7.0 | Doublet | ~7.0-8.0 | Coupled to H5, its chemical shift will be similar to H5. |

| 4-CH₃ | 2.4 - 2.6 | Singlet | - | The protons of the methyl group attached to the aromatic ring will appear as a singlet. |

| 7-CH₃ | 2.4 - 2.6 | Singlet | - | Similar to the 4-methyl group, these protons will also give rise to a singlet in a similar chemical shift region. |

Note: The exact chemical shifts can be influenced by the solvent and concentration.[2]

In-depth Analysis and Rationale

-

Aromatic Protons (H2, H3, H5, H6): The protons directly attached to the indole ring will resonate in the aromatic region (typically 6.0-8.0 ppm). The electron-rich nature of the pyrrole ring tends to shield H2 and H3 relative to the protons on the benzene portion. The methyl groups at C4 and C7 are electron-donating, which will cause a slight upfield shift (shielding) of the adjacent protons (H5 and H6) compared to unsubstituted indole.

-

N-H Proton: The proton on the nitrogen atom is characteristically found at a high chemical shift due to its location within the aromatic system and its acidic nature. Its signal is often broad.

-

Methyl Protons (4-CH₃ and 7-CH₃): The two methyl groups are in different chemical environments. However, their attachment to the aromatic ring places them in a similar region of the spectrum. Their signals will appear as sharp singlets as there are no adjacent protons to couple with.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data

Based on general principles for substituted indoles and data from isomers, the following assignments can be predicted.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 123 - 126 | Aromatic CH carbon in the electron-rich pyrrole ring. |

| C3 | 101 - 104 | Shielded aromatic CH carbon, characteristic for the C3 position of indoles. |

| C3a | 128 - 131 | Quaternary carbon at the fusion of the two rings. |

| C4 | 130 - 133 | Aromatic quaternary carbon bearing a methyl group. |

| C5 | 120 - 123 | Aromatic CH carbon on the benzene ring. |

| C6 | 119 - 122 | Aromatic CH carbon on the benzene ring. |

| C7 | 127 - 130 | Aromatic quaternary carbon bearing a methyl group. |

| C7a | 135 - 138 | Quaternary carbon adjacent to the nitrogen atom. |

| 4-CH₃ | 16 - 20 | Typical chemical shift for a methyl group attached to an aromatic ring. |

| 7-CH₃ | 15 - 19 | Similar to the 4-methyl group, but may have a slightly different shift due to its proximity to the heteroatom in the adjacent ring. |

In-depth Analysis and Rationale

-

Quaternary Carbons (C3a, C4, C7, C7a): These carbons will typically show weaker signals in a proton-decoupled spectrum compared to the protonated carbons. Their chemical shifts are influenced by their position within the ring system and the attached substituents. C7a, being adjacent to the electronegative nitrogen, is expected to be the most deshielded among the quaternary carbons.

-

Aromatic CH Carbons (C2, C3, C5, C6): The chemical shifts of these carbons are highly diagnostic. C3 is characteristically the most shielded carbon in the indole ring system. C2 is also relatively shielded compared to the carbons of the benzene ring.

-

Methyl Carbons (4-CH₃ and 7-CH₃): These will appear in the upfield region of the spectrum, consistent with sp³-hybridized carbon atoms.

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental workflow is recommended.

Figure 2. A generalized workflow for the acquisition and processing of NMR data for this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent can influence chemical shifts.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

For definitive assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments reveal proton-proton and proton-carbon correlations, respectively.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Carefully phase the spectra to ensure all peaks are in pure absorption mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectra to the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Assign the peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the this compound molecule based on their chemical shifts, multiplicities, integration values, and correlations observed in 2D NMR spectra.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles and the specific electronic effects at play in the indole ring system. The predicted chemical shifts and coupling patterns outlined in this guide serve as a robust framework for the analysis of experimentally obtained data. For researchers in medicinal chemistry and drug development, a confident and accurate interpretation of these spectra is a critical step in the synthesis, characterization, and application of this important molecular scaffold.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

- Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020).

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

Kolos, N. N., Chebanov, V., Orlov, V. D., & Surov, Y. N. (n.d.). 1 H NMR Spectra of 4-7 , δ, ppm, Coupling Constant, J (Hz). ResearchGate. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Wiley. (n.d.). SpectraBase. Retrieved from [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431.

- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.

- YouTube. (2025, February 22).

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,7-Dimethyl-indan-1-one - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]

- Xu, J., Hou, J., Zhou, W., Nie, G., Pu, S., & Zhang, S. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 63(3), 723–728.

- LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,7-Dimethylindole-2,3-dione - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,7-Dimethyl-1-tetralone. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Indole, 2-methyl-3-phenyl-. Retrieved from [Link]

Sources

Introduction: The Significance of the 4,7-Dimethyl-1H-indole Scaffold

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,7-Dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic heterocycle belonging to the vast family of indole derivatives. The indole core, a fused bicyclic structure composed of a benzene and a pyrrole ring, is a foundational element in a multitude of biologically active compounds, including the amino acid tryptophan, the neurotransmitter serotonin, and numerous pharmaceuticals.[1] The specific substitution pattern of this compound, with methyl groups on the benzene portion of the ring system, imparts unique steric and electronic properties that make it a valuable and strategic building block in organic synthesis.[2] Its applications are primarily seen in the development of novel pharmaceuticals and agrochemicals, where the indole nucleus is tailored to interact with specific biological targets.[2] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, offering field-proven insights for its practical application in a research and development setting.

Molecular Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure and internationally recognized identifiers. This compound consists of an indole ring system with methyl groups (–CH₃) attached at positions 4 and 7.

Caption: Chemical structure of this compound.

A comprehensive list of its identifiers is crucial for accurate sourcing, documentation, and regulatory compliance.[3][4]

| Identifier | Value |

| CAS Number | 5621-17-0[3] |

| Molecular Formula | C₁₀H₁₁N[3] |

| Molecular Weight | 145.20 g/mol [3] |

| IUPAC Name | This compound[3] |

| InChI | InChI=1S/C10H11N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6,11H,1-2H3[3] |

| InChIKey | CWEVPNVDMCDPMJ-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC1=CC=C(C2=C1NC=C2)C[2] |

Core Physical Properties

The physical properties of this compound dictate its handling, storage, and application in various experimental setups, from reaction conditions to formulation. While some sources describe it as a colorless to pale yellow liquid, its reported melting point suggests it is a low-melting solid at standard temperature and pressure.[2] This discrepancy may arise from the presence of impurities or supercooling phenomena.

| Property | Value | Source(s) |

| Melting Point | 102 °C | CookeChem |

| Boiling Point | 275.7 ± 9.0 °C | CookeChem (Predicted) |

| Density | 1.080 ± 0.06 g/cm³ | CookeChem (Predicted) |

| Appearance | Colorless to pale yellow liquid/solid | CymitQuimica[2] |

| Solubility | Soluble in organic solvents; limited solubility in water | CymitQuimica[2] |

| Storage Temp. | 2-8°C | CookeChem |

The hydrophobic nature, conferred by the dimethylated benzene ring and the overall aromatic system, explains its ready solubility in common organic solvents and poor solubility in aqueous media.[2]

Spectroscopic Profile

Predicted ¹H NMR Spectrum

The proton NMR spectrum is a primary tool for structural elucidation. For this compound, the following signals are anticipated (in CDCl₃):

-

N-H Proton: A broad singlet appearing significantly downfield, typically in the range of δ 7.8-8.2 ppm, characteristic of the indole N-H.

-

Aromatic Protons (C5-H, C6-H): The two protons on the benzene ring at positions 5 and 6 would appear as a pair of doublets due to ortho-coupling, likely in the δ 6.8-7.2 ppm region.

-

Pyrrole Protons (C2-H, C3-H): The protons on the pyrrole ring are distinct. The C2-H often appears as a triplet (or more complex multiplet) around δ 7.0-7.3 ppm, while the C3-H appears as a doublet of doublets around δ 6.4-6.6 ppm.

-

Methyl Protons (C4-CH₃, C7-CH₃): Two distinct singlets, each integrating to 3 protons, would be observed in the upfield aromatic region, likely between δ 2.3-2.6 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon framework. Based on data from analogous methylindoles, ten distinct signals are expected.[5][6]

-

Aromatic Carbons: Eight signals would be present in the aromatic region (δ 100-140 ppm). The carbons directly attached to the nitrogen (C7a) and the junction carbon (C3a) are typically distinct. The presence of methyl groups will influence the chemical shifts of the carbons to which they are attached (C4, C7) and the adjacent carbons.

-

Methyl Carbons: Two signals in the upfield region (δ 15-25 ppm) corresponding to the two methyl groups.

Predicted Infrared (IR) Spectrum

The IR spectrum reveals the functional groups present in the molecule. Key absorption bands would include:

-

N-H Stretch: A sharp, characteristic peak around 3400 cm⁻¹, typical for the indole N-H group.[7]

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.[7]

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ for the methyl groups.

-

Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1620 cm⁻¹ region, characteristic of the aromatic rings.[7]

-

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear below 900 cm⁻¹.[7]

Predicted Mass Spectrum (MS)

Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight and provide structural information through fragmentation.

-

Molecular Ion (M⁺•): A strong peak at m/z = 145, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways for indoles include the loss of a hydrogen atom to give a stable [M-1]⁺ ion, or the loss of a methyl radical (•CH₃) to yield an [M-15]⁺ ion at m/z = 130. Further fragmentation can involve the loss of HCN, a characteristic pathway for the indole ring system.[8]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electron-rich nature of the indole ring system, making it highly susceptible to electrophilic aromatic substitution .[2] The pyrrole ring is significantly more reactive than the benzene ring.

-

Site of Substitution: Electrophilic attack preferentially occurs at the C3 position, which is the most nucleophilic site. If the C3 position is blocked, substitution may occur at the C2 position or on the benzene ring.

-

Influence of Methyl Groups: The methyl groups at C4 and C7 are electron-donating groups (EDGs). They further activate the benzene ring towards electrophilic attack, although substitution on the pyrrole ring remains the kinetically favored process.

-

N-H Acidity: The N-H proton is weakly acidic and can be deprotonated by strong bases to form an indolyl anion, a potent nucleophile that can be alkylated or acylated at the nitrogen atom.

Caption: Generalized pathway for electrophilic substitution at the C3 position.

Synthesis via Fischer Indolization

The most classic and versatile method for constructing the indole scaffold is the Fischer indole synthesis .[2][9] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a suitable ketone or aldehyde.[10]

To synthesize this compound, the logical starting materials are 2,5-dimethylphenylhydrazine and an acetaldehyde equivalent (to provide the C2 and C3 atoms of the pyrrole ring).

Caption: Key steps in the synthesis of this compound.

This synthetic route is robust and allows for the preparation of a wide variety of substituted indoles by simply changing the starting hydrazine and carbonyl compound.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum of this compound, ensuring both accuracy and reproducibility.

Objective: To confirm the identity and assess the purity of a sample of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette and bulb

-

Vial and spatula

-

NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation (Causality: Proper dissolution and a clean environment prevent signal distortion and artifacts):

-

Carefully weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved. The solution should be clear and colorless.

-

Transfer the solution into a clean, labeled NMR tube. Ensure the liquid height is sufficient for the spectrometer's probe (typically ~4 cm).

-

-

Spectrometer Setup and Shimming (Causality: A homogeneous magnetic field is critical for high-resolution spectra with sharp, well-defined peaks):

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Initiate an automated or manual shimming routine to optimize the magnetic field homogeneity. A well-shimmed sample will result in symmetrical and narrow peaks.

-

-

Spectrum Acquisition (Causality: Standard acquisition parameters ensure comparability of data across experiments):

-

Set the reference standard to the TMS signal at 0.00 ppm.

-

Acquire a standard 1D proton spectrum using typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 (adjust based on sample concentration)

-

-

The total experiment time should be a few minutes.

-

-

Data Processing and Analysis (Causality: Correct processing is required to extract meaningful chemical information):

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

-

Integrate all peaks to determine the relative ratios of different types of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure matches that of this compound.

-

Safety and Handling

While a specific, verified Safety Data Sheet (SDS) for this compound (CAS 5621-17-0) was not available in the consulted databases, general precautions for handling indole derivatives should be strictly followed. Users are required to consult the specific SDS provided by their chemical supplier before any handling or use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended storage temperature of 2-8°C.

Conclusion

This compound is a structurally important heterocyclic compound with well-defined physical and chemical properties. Its electron-rich nature makes it a reactive and versatile intermediate for organic synthesis, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. The continued exploration of derivatives built from this scaffold holds significant promise for the development of novel, high-value molecules.

References

- CymitQuimica. (n.d.). CAS 5621-17-0: this compound.

- J&K Scientific LLC. (2025). Fischer Indole Synthesis.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Royal Society of Chemistry. (n.d.). Supporting information.

- ATB (Automated Topology Builder). (n.d.). This compound-2,3-dione | C10H9NO2 | MD Topology | NMR | X-Ray.

- SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.

- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).

- NIST. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 4,7-dimethyl-1H-indene.

- City of Sugar Land. (2017). Safety Data Sheet.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Morris Products. (n.d.). SAFETY DATA SHEET.

- LabelSDS. (2021). SAFETY DATA SHEET.

- de Andrade, M. M., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3293–3319.

- Fisher Scientific. (2012). SAFETY DATA SHEET.

- NIST. (n.d.). 1H-Indene, 4,7-dimethyl-.

- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). FT-IR spectrum of control indole.

- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- ChemicalBook. (n.d.). Indoline(496-15-1) 1H NMR spectrum.

- NIST. (n.d.). 1H-Indole, 2,5-dimethyl-.

- NIST. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). Indole.

- NIST. (n.d.). Indole.

- Wikipedia. (n.d.). Fischer indole synthesis.

- Al-Ostoot, F. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 26(18), 5447.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. youtube.com [youtube.com]

Biological activity of 4,7-dimethyl-1H-indole and its derivatives

An In-depth Technical Guide to the Biological Activity of 4,7-dimethyl-1H-indole and its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: Navigating the Landscape of Indole Chemistry

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a fertile ground for drug discovery, leading to approved therapeutics in oncology, neurology, and infectious diseases.[1] This guide focuses on the this compound core, a specific yet underexplored variation of this critical scaffold.

A comprehensive review of the current scientific literature reveals a notable scarcity of specific research into the biological activities of this compound derivatives.[3] This presents both a challenge and an opportunity. The challenge lies in the lack of direct data; the opportunity resides in the untapped potential of this chemical space. Therefore, this guide is structured to provide a robust framework for researchers. We will first establish a foundational synthetic route to the core this compound structure. Subsequently, we will delve into the well-documented biological activities of the broader indole family, presenting this information as a powerful predictive model for the potential of 4,7-dimethyl-indole derivatives. By understanding the mechanisms and activities of structurally related compounds, we can logically infer promising avenues for future research and development.

Part 1: Synthesis of the this compound Scaffold

The creation of a library of derivatives begins with a reliable synthesis of the core structure. The Fischer Indole Synthesis is the most classic and versatile method for this purpose, reacting a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[4]

Causality in Synthetic Strategy

The Fischer Indole Synthesis is selected for its reliability and broad substrate scope. It allows for the direct construction of the indole ring system from commercially available precursors. The key transformation involves an acid-catalyzed intramolecular cyclization and elimination of ammonia, driven by the formation of the stable aromatic indole ring.[5]

Experimental Protocol: Fischer Synthesis of this compound

This protocol describes the reaction of 2,5-dimethylphenylhydrazine with a suitable carbonyl compound (e.g., pyruvic acid to yield a 2-carboxy derivative, which can be subsequently decarboxylated, or an aldehyde like acetaldehyde to yield the parent indole).

Materials:

-

2,5-dimethylphenylhydrazine hydrochloride

-

Pyruvic acid (or other suitable ketone/aldehyde)

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) as the acid catalyst[6]

-

Ethanol

-

Sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Dissolve 2,5-dimethylphenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add a solution of pyruvic acid (1.1 eq) in ethanol dropwise to the hydrazine solution.

-

Stir the mixture at room temperature for 2-4 hours until a precipitate (the hydrazone) forms.

-

Filter the solid, wash with cold ethanol, and dry under vacuum. The formation of the hydrazone is a critical precursor step for the subsequent cyclization.[5]

-

-

Indolization (Cyclization):

-

Add the dried hydrazone to polyphosphoric acid (PPA) at 80-100°C. Alternative: A mixture of the hydrazone in a high-boiling point solvent with a Lewis acid like ZnCl₂ can also be used.[6][7]

-

Stir the mixture vigorously at this temperature for 1-2 hours. The high temperature and strong acid catalysis are necessary to overcome the activation energy for the key[5][5]-sigmatropic rearrangement.[4][8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture onto crushed ice to quench the reaction.

-

Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the target indole derivative.

-

Workflow Diagram

Caption: Workflow for the Fischer Indole Synthesis of the core scaffold.

Part 2: Potential Biological Activities and Mechanistic Insights

While data on this compound is limited, the broader indole family exhibits a remarkable range of pharmacological activities.[2] This section explores these activities as a predictive blueprint for derivatives of our core scaffold. The methyl groups at the 4 and 7 positions are lipophilic and can influence steric and electronic properties, potentially modulating binding affinity and metabolic stability.

Anticancer Activity

Indole derivatives are potent anticancer agents that act through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.[9]

Mechanistic Insights: Many indole derivatives exert their anticancer effects by targeting crucial cellular machinery.[9] A primary mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[10] Other derivatives function as inhibitors of protein kinases (like tyrosine kinases) or enzymes like histone deacetylases (HDACs), which are critical for cancer cell proliferation and survival.[9]

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest.

Quantitative Data: Cytotoxicity of Representative Indole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-tetrazole hybrid | MGC-803 (Gastric) | 0.011 | [10] |

| Indole-tetrazole hybrid | MCF-7 (Breast) | 3.5 - 8.7 | [10] |

| Bis-indole derivative | A549 (Lung) | Promising Activity | [11] |

| LSD1 Inhibitor (Indole) | A549 (Lung) | 0.74 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.

-

Compound Treatment: Prepare serial dilutions of the test indole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Indole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi, including multidrug-resistant strains.[12] They can act by disrupting cell membranes, inhibiting essential enzymes, or interfering with biofilm formation.[13]

Mechanistic Insights: The lipophilic nature of the indole ring allows these compounds to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death. Some derivatives specifically inhibit enzymes crucial for pathogen survival, such as DNA gyrase or fungal lanosterol 14α-demethylase.[14] A particularly important mechanism is the inhibition of biofilm formation, a key virulence factor in many chronic infections.[15]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Representative Indole Derivatives

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| Indole-triazole hybrid | Candida krusei | 3.125 | [12] |

| Indole-triazole hybrid | MRSA | 3.125 - 50 | [13] |

| Rhodanine-indole hybrid | Enterobacter cloacae | 4 - 30 | [14] |

| Indole-triazole conjugate | Gram-negative bacteria | ~250 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test indole derivative in MHB.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Indole derivatives, including the well-known NSAID Indomethacin, can modulate inflammatory pathways.[10][17]

Mechanistic Insights: The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX-1 and COX-2).[17] Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of pain and inflammation. Additionally, some indole derivatives can suppress the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response, thereby decreasing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[18][19]

Signaling Pathway: NF-κB Inhibition

Caption: Indole derivatives can inhibit the NF-κB pathway, reducing inflammatory gene expression.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test indole derivatives for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control). Incubate for another 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

A purple color will develop, proportional to the nitrite concentration.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's are characterized by oxidative stress and neuronal cell death. Indole-based compounds have shown promise as neuroprotective agents due to their antioxidant and anti-aggregation properties.[20][21]

Mechanistic Insights: The indole nucleus is an excellent electron donor, allowing it to act as a potent free radical scavenger, thereby mitigating oxidative stress. Some derivatives are designed as multi-target-directed ligands (MTDLs), simultaneously inhibiting enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in Alzheimer's and Parkinson's disease. Furthermore, certain indole compounds can interfere with the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[20]

Experimental Protocol: H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells

This assay evaluates a compound's ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

-

Cell Culture: Seed SH-SY5Y neuroblastoma cells in a 96-well plate and allow them to differentiate for 5-7 days.

-

Pre-treatment: Treat the differentiated cells with various concentrations of the test indole derivatives for 24 hours.

-

Oxidative Insult: Add a cytotoxic concentration of H₂O₂ (e.g., 100-500 µM) to the wells and incubate for another 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer section.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of co-treated cells to cells treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.[20]

Part 3: Future Directions and Conclusion

The established and diverse biological activities of the indole scaffold provide a compelling rationale for the investigation of this compound derivatives. The methyl groups at the 4 and 7 positions on the benzene ring offer unique steric and electronic properties that can be exploited to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles. While direct evidence is currently lacking, the mechanistic insights from related indole structures strongly suggest that derivatives of this core could yield potent agents in oncology, infectious disease, and neurology.

This guide serves as both a summary of the potential and a call to action. The synthetic protocols are established, the biological assays are robust, and the mechanistic pathways are well-understood. The logical next step is the systematic synthesis and screening of a focused library of this compound derivatives to unlock the therapeutic potential held within this unexplored corner of chemical space.

References

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]

-

Krupanidhi, S., et al. (2018). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm, 9(1), 134-146. [Link]

-

Shaikh, A. A., et al. (2021). An insight into the recent developments in anti-infective potential of indole and associated hybrids. Journal of Biomolecular Structure and Dynamics, 39(10), 3598-3625. [Link]

-

Banu, H., & Ren, A. (2005). Fischer indole synthesis in the absence of a solvent. Turkish Journal of Chemistry, 29(4), 443-446. [Link]

-

Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. (2018). Bohrium. [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

-

Krupanidhi, S., et al. (2018). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm, 9(1), 134-146. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). Antioxidants, 13(1), 87. [Link]

-

Stolc, S., et al. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Cellular and Molecular Neurobiology, 26(7-8), 1495-1504. [Link]

-

INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. (2025). ResearchGate. [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Current Drug Targets, 22(11), 1264-1282. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(10), 2275. [Link]

-

Analgesic and Anti-Inflammatory Potential of Indole Derivatives. (2022). Polycyclic Aromatic Compounds, 42(5), 2291-2309. [Link]

-

Shirinzadeh, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 396-405. [Link]

-

N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). International Journal of Molecular Sciences, 24(2), 1629. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Medicinal Chemistry. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Medicinal Chemistry, 15(6), 1845-1856. [Link]

-

Synthesis and antifungal activity of 1H-indole-4,7-diones. (2025). ResearchGate. [Link]

-

Antitumor Activity of Bis-indole Derivatives. (2008). Journal of Medicinal Chemistry, 51(15), 4632-4637. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]

-

Recent Progress in Biological Activities of Indole and Indole Alkaloids. (2016). Mini-Reviews in Medicinal Chemistry, 16(12), 984-999. [Link]

-

Synthesis, Molecular Docking and Biological Evaluation of N‐Substituted Indole Derivatives as Potential Anti‐Inflammatory and Antioxidant Agents. (2022). ChemistrySelect, 7(22), e202200639. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). Molecules, 26(8), 2235. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). ResearchGate. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

INDOLE: THE MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. (2014). Semantic Scholar. [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). ChemInform, 54(29). [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). Microbiology Spectrum, e02924-22. [Link]

-

Monoterpene Indole Alkaloids with Antimicrobial Activity Against Helicobacter pylori. (2021). Antibiotics, 10(11), 1387. [Link]

-

Neuroprotective effect of IND1316, an indole-based AMPK activator, in animal models of Huntington disease. (2020). Scientific Reports, 10(1), 1-14. [Link]

-

Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation. (2021). Antioxidants, 10(4), 551. [Link]

-

Indole-3-ethylsulfamoylphenylacrylamides: potent histone deacetylase inhibitors with anti-inflammatory activity. (2014). European Journal of Medicinal Chemistry, 87, 350-359. [Link]

-

Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025). ResearchGate. [Link]

-

Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. (2011). European Journal of Pharmacology, 668(1-2), 299-305. [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2016). Molecules, 21(1), 101. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDOLE DERIVATIVE BEARING THE PYRAZOLE MOIETY. (2017). International Journal of Pharmaceutical Sciences and Research, 8(3), 1184-1188. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2017). RSC Advances, 7(50), 31236-31257. [Link]

-

INDOLE: THE MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. (2014). Semantic Scholar. [Link]

-

This compound. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026. [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021). Oncology Letters, 22(6), 1-12. [Link]

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (2008). Journal of Cerebral Blood Flow & Metabolism, 28(1), 1-10. [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). ChemInform, 54(29). [Link]

Sources

- 1. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. scispace.com [scispace.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]